5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
CAS No.: 1171027-89-6
Cat. No.: VC3353019
Molecular Formula: C9H7Br2FN2S
Molecular Weight: 354.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171027-89-6 |
|---|---|
| Molecular Formula | C9H7Br2FN2S |
| Molecular Weight | 354.04 g/mol |
| IUPAC Name | 5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide |
| Standard InChI | InChI=1S/C9H6BrFN2S.BrH/c10-8-7(13-9(12)14-8)5-1-3-6(11)4-2-5;/h1-4H,(H2,12,13);1H |
| Standard InChI Key | KITZPFDEJQCUAY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br |
| Canonical SMILES | C1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br |
Introduction
Chemical Identity and Properties
Basic Identification
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is precisely identified through several chemical identifiers. The compound is registered with CAS number 1171027-89-6 . It is also tracked in chemical databases with identifiers including PubChem CID 43811206, MDL Number MFCD09972237, and DSSTox Substance ID DTXSID40656484 .
Nomenclature and Synonyms
The compound is known by several synonyms in chemical literature and commercial catalogs:
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5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide (primary name)
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2-Thiazolamine, 5-bromo-4-(4-fluorophenyl)-, hydrobromide (1:1)
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5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1)
Physical and Chemical Properties
The compound possesses specific physicochemical properties that characterize its behavior and potential applications. These properties are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇Br₂FN₂S | |
| Molecular Weight | 354.04 g/mol | |
| Physical State | Solid | |
| Melting Point | 180-182°C | |
| Hazard Classification | Irritant | |
| Purity (Commercial) | ≥95% |
Structure and Characterization
Molecular Structure
The molecular structure of 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide consists of a thiazole core with specific substitutions. The thiazole ring contains a bromine atom at the 5-position, a 4-fluorophenyl group at the 4-position, and an amine group at the 2-position. The compound exists as a hydrobromide salt, indicating the presence of a bromine counterion .
Structural Identifiers
For computational and database purposes, the compound is characterized by several structural identifiers:
Table 2: Structural Identifiers of 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Parent and Component Compounds
The compound is related to its parent structure, identified as 5-Bromo-4-(4-fluoro-phenyl)-thiazole-2-ylamine (PubChem CID 25918949), which represents the free base form without the hydrobromide salt .
Applications in Research
Proteomics Research
One of the significant applications of 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is in proteomics research. The compound's utility in this field suggests its ability to interact with proteins or serve as a probe or reagent in studying protein structures and functions. The specific mechanisms by which this compound contributes to proteomics research remain to be fully elucidated but may involve its reactivity profile or ability to form selective interactions with protein targets.
Pharmaceutical Research
The structural features of 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide make it a potential candidate for pharmaceutical research. Its similarity to other bioactive compounds suggests possible applications in drug discovery programs targeting various therapeutic areas. The presence of halogen substituents (bromine and fluorine) often enhances drug-like properties such as membrane permeability and metabolic stability, potentially contributing to the compound's pharmaceutical relevance.
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